
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of research. This compound is commonly referred to as DCPIA and is synthesized using a specific method. DCPIA has been found to have a unique mechanism of action and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have explored the synthesis and potential biological activities of derivatives related to "2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide" with a focus on their anti-inflammatory, anticonvulsant, antimicrobial, and antinociceptive effects.
Anti-inflammatory Applications : A study by Nikalje, Hirani, and Nawle (2015) detailed the synthesis of novel compounds, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide, for their anti-inflammatory activity. These compounds demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, highlighting their potential as therapeutic agents for inflammation-related conditions (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant and Antidepressant Effects : Another research focused on the synthesis of derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, which were evaluated for their anticonvulsive and antidepressant activities. Some of these compounds showed protective effects against pentylenetetrazole-induced seizures and exhibited antidepressant-like activity in animal models, suggesting their potential application in neurological disorders (Xing-Hua Zhen et al., 2015).
Antimicrobial Properties : Research by Debnath and Ganguly (2015) synthesized and characterized a series of N-aryl acetamide derivatives, including structures similar to the chemical , for their antibacterial and antifungal activities. Some of these derivatives showed promising activities against pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Antinociceptive Effect : Navarrete-Vázquez et al. (2016) designed and synthesized a compound with structural similarities, showing significant σ1 receptor affinity and antinociceptive effects in the formalin test. This suggests its potential application in managing pain, particularly inflammatory pain (Navarrete-Vázquez et al., 2016).
Quantum Chemical Calculations and Molecular Docking
Further studies have delved into the quantum chemical calculations and molecular docking to understand the interaction mechanisms and structural conformations of related compounds, providing insights into their potential applications in drug development and material science.
- Quantum Chemical and Molecular Docking Studies : Choudhary et al. (2014) conducted quantum chemical calculations and molecular docking of compounds including 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, offering insights into their conformations, vibrational spectroscopic properties, electronic structure, and reactivity. This research aids in understanding the molecular basis of their biological activities and potential pharmaceutical applications (Choudhary et al., 2014).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-8-1-4-13(12(18)5-8)24-7-14(21)19-9-2-3-10-11(6-9)16(23)20-15(10)22/h1-6H,7H2,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCEJYGQFMDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
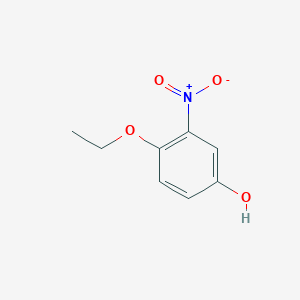
![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)
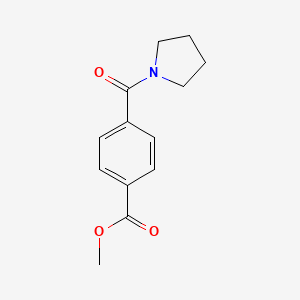
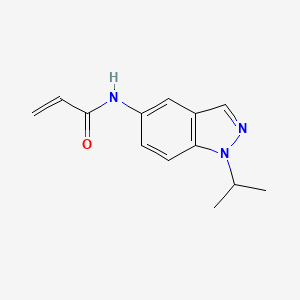
![N1-(furan-2-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2748825.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2748827.png)
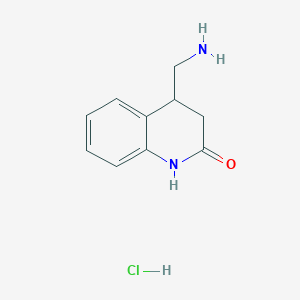
![Cyclopropyl[4-(pentyloxy)phenyl]methanone](/img/structure/B2748829.png)
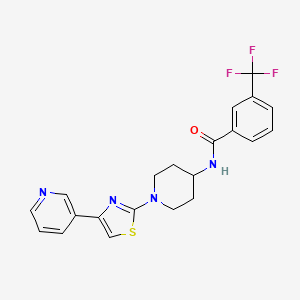
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2748832.png)
